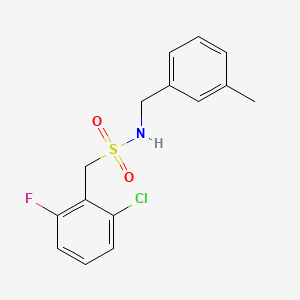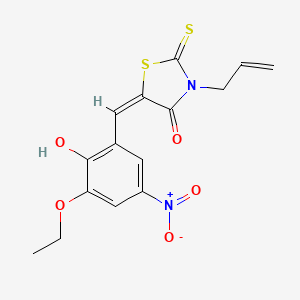
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate
説明
Synthesis Analysis
Research on similar compounds includes the synthesis of photochromic quinoxaline derivatives, demonstrating the variety of methods used to produce complex quinoline-related molecules. These methods often involve condensation reactions and careful manipulation of functional groups to achieve the desired structures (Zbruyev et al., 2006). Another study highlights a one-pot synthesis approach for quinoline-2-carboxylates, indicating the efficiency and versatility of modern synthetic techniques in creating quinoline derivatives (Gabrielli et al., 2016).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied through methods like X-ray diffraction, which helps establish the conformation and configuration of these molecules. For instance, structural analysis of 4-{3-(X-phenyl)perhydro-1,3-oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines demonstrates the influence of substituents on molecular conformation (Raoni Gonçalves et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of quinoline derivatives can be quite complex, often involving multiple reaction pathways. Studies have shown various functionalization reactions, including those leading to the formation of novel quinoline derivatives through processes like the Sonogashira cross-coupling reaction, highlighting the compounds' versatility in chemical synthesis (Rodrigues et al., 2019).
科学的研究の応用
Electrochemical Behavior and Stability
Research on the electrochemical behavior of compounds related to nifedipine, an analog of quinoline derivatives, highlights the instability of reduction products in protic media. This study contributes to the understanding of the electrochemical properties of quinoline derivatives and their potential applications in redox reactions and electronic materials (Hazard et al., 1991).
Photophysical Properties and Fluorophores
Quinoline derivatives have been studied for their excited-state intramolecular proton transfer (ESIPT) properties, leading to the synthesis of azole-quinoline-based fluorophores with unique dual emissions and large Stokes’ shift emission patterns. These properties are crucial for the development of new fluorescent materials and probes for various scientific and technological applications (Padalkar & Sekar, 2014).
Helical Structures and Foldamers
The synthesis of oligoamides from quinoline-derived compounds has been explored, revealing their potential to form helical structures. Such studies contribute to the field of molecular design, enabling the creation of novel foldamers with potential applications in nanotechnology and materials science (Jiang et al., 2003).
Heterogeneous Catalysis in Synthesis
A new one-pot synthesis approach for quinoline-2-carboxylates demonstrates the role of heterogeneous conditions in organic synthesis. This methodology contributes to the development of efficient and sustainable synthetic routes for biologically active molecules and ligands in metal-catalyzed reactions (Gabrielli et al., 2016).
Corrosion Inhibition Studies
Theoretical studies on quinoxalines, including quinoline derivatives, as corrosion inhibitors for copper in nitric acid have shown a relationship between molecular structure and inhibition efficiency. These findings have implications for the design of more effective corrosion inhibitors in industrial applications (Zarrouk et al., 2014).
特性
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c1-16-8-11-22-20(12-16)21(14-23(27-22)18-6-4-3-5-7-18)26(30)33-15-25(29)19-10-9-17(2)24(13-19)28(31)32/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLIHQWHQSKILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4618904.png)
![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)


![7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4618940.png)
![1-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4618957.png)
![2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4618965.png)

![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4618979.png)
![ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4618981.png)
![1-[2-(4-methylphenoxy)butanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4618993.png)
![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4619008.png)

![3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4619023.png)